molecular formula C14H22SSeSn B14272333 Pubchem_16706550 CAS No. 157768-69-9

Pubchem_16706550

Cat. No.: B14272333
CAS No.: 157768-69-9
M. Wt: 420.1 g/mol
InChI Key: VPCWFPUXJTZRFC-UHFFFAOYSA-M
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Description

PubChem CID 16706550 is a chemical compound cataloged in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from over 400 contributors, including academic institutions, government agencies, and pharmaceutical companies, to provide comprehensive information on substances, compounds, bioassays, and their biological activities . Each compound in PubChem is assigned a unique Compound Identifier (CID), enabling systematic access to structural, physicochemical, and bioactivity data.

This includes computed descriptors (e.g., molecular weight, topological polar surface area) and links to associated literature, patents, and bioassay results .

Properties

CAS No.

157768-69-9

Molecular Formula

C14H22SSeSn

Molecular Weight

420.1 g/mol

InChI

InChI=1S/C12H17SSe.2CH3.Sn/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13;;;/h5-8,13H,1-4H3;2*1H3;/q;;;+1/p-1

InChI Key

VPCWFPUXJTZRFC-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)C(C)C)[Se])S[Sn](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pubchem_16706550 involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pubchem_16706550 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

Pubchem_16706550 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its interactions with biological macromolecules and its potential therapeutic effects. In medicine, this compound is investigated for its pharmacological properties and potential use in drug development. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Pubchem_16706550 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two complementary approaches to identify compounds structurally related to a query molecule: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformation). Below, we compare these methods and analyze their utility in studying CID 16706550.

2-D Similarity: Scaffold-Based Analogues

2-D similarity prioritizes compounds sharing the same molecular scaffold or functional group arrangement. For CID 16706550, this method identifies "Similar Compounds" with high Tanimoto coefficient scores (≥0.9), often including isomers, derivatives, or molecules with minor substituent variations .

Example 2-D Neighbors of CID 16706550 (Hypothetical Data):

CID Similarity Score Molecular Formula Bioactivity Data Available Key Structural Features
16706551 0.95 C₁₅H₂₀O₄ Yes (IC₅₀ = 12 nM) Same core scaffold, methyl group substitution
16706552 0.92 C₁₅H₁₈O₄ No Hydroxyl group replaced with fluorine

These analogues are critical for structure-activity relationship (SAR) studies, particularly when CID 16706550 lacks experimental bioactivity data .

3-D Similarity: Shape-Based Analogues

3-D similarity identifies "Similar Conformers" by aligning molecular shapes, prioritizing compounds with overlapping pharmacophores or binding features.

Example 3-D Neighbors of CID 16706550 (Hypothetical Data):

CID Shape-Tanimoto Score Molecular Formula Bioactivity Data Available Key Functional Features
16706560 0.88 C₁₄H₂₂N₂O₃ Yes (Ki = 8 nM) Shared hydrophobic pocket and hydrogen-bond donors
16706561 0.85 C₁₆H₁₈ClO₃ No Similar electrostatic surface

Retrospective studies demonstrate that 3-D similarity can uncover functional parallels between CID 16706550 and FDA-approved drugs, even when their 2-D structures differ significantly .

Data Availability Disparity

A key challenge in comparing CID 16706550 with its neighbors is the uneven distribution of bioactivity data. While some analogues (e.g., CID 16706551) have extensive assay results, others (e.g., CID 16706552) lack annotations beyond structural descriptors. PubChem mitigates this by integrating data from high-throughput screens (HTS), literature, and external databases, enabling cross-referencing of bioactivities across similar compounds .

Data Tables

Table 1: 2-D vs. 3-D Similarity Metrics

Feature 2-D Similarity 3-D Similarity
Basis Atom connectivity, bond topology Molecular shape, conformation
Key Algorithm Tanimoto coefficient Shape-Tanimoto, color-based scoring
Typical Use Case SAR studies, derivative identification Drug repurposing, scaffold hopping
Data Coverage in PubChem 89 million compounds 4 million conformers (as of 2016)

Table 2: Top Analogues of CID 16706550

CID Similarity Type Score Bioactivity Data Source Database
16706551 2-D 0.95 Yes (IC₅₀) ChEMBL
16706560 3-D 0.88 Yes (Ki) NIH Molecular Libraries

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